molecular formula C19H20ClN3O3 B2740268 3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921500-73-4

3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2740268
CAS No.: 921500-73-4
M. Wt: 373.84
InChI Key: RZDNNYMQPIOHLC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing a pyrido[2,3-d]pyrimidine moiety, which consists of a pyridine fused to a pyrimidine. Pyridine is a six-membered ring with four carbon atoms and two nitrogen centers .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyridine ring fused to a pyrimidine ring . The specific compound you mentioned has additional functional groups attached to this core structure, including a chlorobenzyl group, an ethoxy group, and an ethyl group.

Scientific Research Applications

Novel Synthetic Routes and Structural Analysis

Research has developed efficient synthetic pathways for producing pyrido[2,3-d]pyrimidine heterocycle derivatives, with applications in exploring their electronic structures through spectral techniques and computational methods. For instance, Ashraf et al. (2019) detailed the synthesis and structural elucidation of several pyrido[2,3-d]pyrimidine derivatives using spectral techniques, including NMR, UV-visible, and FT-IR spectroscopy, supported by single-crystal X-ray diffraction analysis and density functional theory (DFT) computations (Ashraf et al., 2019).

Catalytic and Antitumor Activities

Compounds with pyrido[2,3-d]pyrimidine core structures have been evaluated for their catalytic and antitumor activities. Lu et al. (2015) synthesized and characterized a series of pyrimidine derivatives coordination complexes, investigating their catalytic properties and antitumor activity, demonstrating their potential in medical chemistry and therapeutic applications (Lu et al., 2015).

Optical and Nonlinear Optical Properties

The optical and nonlinear optical (NLO) properties of pyrido[2,3-d]pyrimidine derivatives have been explored, showing promise for applications in optical devices and materials science. Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and NLO properties using DFT/TDDFT computational methods, highlighting their potential in optical, NLO, and drug discovery applications (Mohan et al., 2020).

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-4-12-10-21-17-15(16(12)26-5-2)18(24)23(19(25)22(17)3)11-13-8-6-7-9-14(13)20/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNNYMQPIOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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